![molecular formula C13H10F6O B3031415 4-[3,5-Bis(trifluoromethyl)phenyl]-2-methylbut-3-yn-2-ol CAS No. 331237-50-4](/img/structure/B3031415.png)
4-[3,5-Bis(trifluoromethyl)phenyl]-2-methylbut-3-yn-2-ol
Overview
Description
This compound is a derivative of 3,5-Bis(trifluoromethyl)phenylboronic acid . It is used as a reactant in the synthesis of methylene-arylbutenones via carbonylative arylation of allenols, 4-aminoquinoline analogs via Ullman / Suzuki / Negishi coupling, and primary amino acid derivatives with anticonvulsant activity .
Synthesis Analysis
The synthesis of related compounds involves the reaction of 3′,5′-bis(trifluoromethyl)acetophenone with 4-hydrazinobenzoic acid to form the hydrazone intermediate, which on reaction with the Vilsmeier-Haack reagent forms the pyrazole aldehyde .Molecular Structure Analysis
The molecular structure of similar compounds reveals that the benzene and oxazolidin rings are non-coplanar. The oxazolidin ring displays a twist conformation .Chemical Reactions Analysis
This compound can catalyze a variety of bond-forming reactions such as C-C, C-N, C-O, C-S, and C-Hal in high yields and excellent levels of enantiocontrol .Scientific Research Applications
Catalyst Development
The 3,5-bis(trifluoromethyl)phenyl motif is a key component in the development of catalysts . It’s used extensively in promoting organic transformations . The motif’s ability to activate substrates and subsequently stabilize partially developing negative charges (e.g., oxyanions) in the transition states employing explicit double hydrogen bonding is a key feature .
Antibacterial Applications
Compounds with the 3,5-bis(trifluoromethyl)phenyl motif have been synthesized as potent growth inhibitors of drug-resistant bacteria . These compounds have shown promising results against planktonic Gram-positive bacteria with minimum inhibitory concertation (MIC) values as low as 0.25 µg/mL .
Biofilm Eradication
Some of these compounds have also shown potential against Staphylococcus aureus biofilms with minimum biofilm eradication concentration (MBEC) values as low as 1 µg/mL .
Surface Derivatization
3,5-Bis(trifluoromethyl)phenyl isocyanate, a compound with a similar motif, has been used in the chemical derivatization of amino-functionalized model surfaces .
Preparation of Arylaminothiocarbonylpyridinium Zwitterionic Salts
This compound has also been used in the preparation of arylaminothiocarbonylpyridinium zwitterionic salts via an exothermic reaction with 4-pyrrolidinopyridine .
Synthesis of Antanacathartic Drugs
®-[3,5-bis(trifluoromethyl) phenyl]ethanol [®-3,5-BTPE], a compound with a similar motif, is an important intermediate in the synthesis of the antanacathartic drugs aprepitant, rolapitant, and fosaprepitant . These drugs function as NK-1 receptor antagonists and are used for the treatment of chemotherapy-induced nausea and vomiting .
Mechanism of Action
Target of Action
Compounds with similar structures, such as 3,5-bis(trifluoromethyl)phenylboronic acid, have been used in the synthesis of various pharmaceuticals .
Mode of Action
Molecules with a -cf3 group attached to a tertiary stereogenic center in a hetero aliphatic ring have shown improved drug potency toward reverse transcriptase enzyme inhibition by lowering the pka of the cyclic carbamate by a key hydrogen bonding interaction with the protein .
Biochemical Pathways
Compounds with similar structures have been involved in various reactions such as carbonylative arylation of allenols, ullman/suzuki/negishi coupling, and the synthesis of primary amino acid derivatives with anticonvulsant activity .
Pharmacokinetics
It is known that the presence of a trifluoromethyl (-cf3) group on a phenyl ring can improve the pharmacodynamics and pharmacokinetic properties of the resulting compounds .
Result of Action
Compounds with similar structures have been used in the synthesis of various pharmaceuticals, suggesting potential therapeutic effects .
Safety and Hazards
The safety data sheet for a related compound, 3,5-Bis(trifluoromethyl)phenyl isocyanate, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, acute dermal toxicity, acute inhalation toxicity - vapors, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .
Future Directions
properties
IUPAC Name |
4-[3,5-bis(trifluoromethyl)phenyl]-2-methylbut-3-yn-2-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F6O/c1-11(2,20)4-3-8-5-9(12(14,15)16)7-10(6-8)13(17,18)19/h5-7,20H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAHSTAWLWFWXDX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#CC1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F6O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80581549 | |
Record name | 4-[3,5-Bis(trifluoromethyl)phenyl]-2-methylbut-3-yn-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80581549 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[3,5-Bis(trifluoromethyl)phenyl]-2-methylbut-3-yn-2-ol | |
CAS RN |
331237-50-4 | |
Record name | 4-[3,5-Bis(trifluoromethyl)phenyl]-2-methylbut-3-yn-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80581549 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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